B1574707 TAS3681

TAS3681

Cat. No. B1574707
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAS3681 is a potent and orally active androgen receptor antagonist. TAS3681 suppressed the growth of AR positive prostate cancer (PCa) cells but did not affect that of AR-negative DU145 PCa cells, indicating a dependency on AR for efficacy. TAS3681 effectively suppressed androgen-independent AR transactivation by growth factors and cytokines via AR downregulating activity. TAS3681 treatment effectively decreased AR level in CRPC tumors in vivo. TAS3681 exerts an anti-androgenic effect via two mechanisms of action: pure AR antagonism and AR decreasing activity. It is expected that TAS3681 has a potential to overcome the resistance to current and 2nd-generation therapies targeting AR signaling.

Scientific Research Applications

Androgen Receptor Antagonist in Prostate Cancer

TAS3681 has shown significant promise as a novel androgen receptor (AR) antagonist, particularly in the context of prostate cancer. It demonstrates pure AR antagonistic activity against several AR mutations and effectively counters tumor growth in AR-v7 positive xenograft models. This is particularly relevant for metastatic castration-resistant prostate cancer where AR aberrations play a critical role in resistance to AR-targeted therapies. TAS3681's ability to downregulate AR, including its activity against full-length and splice variant AR forms, positions it as a potentially valuable therapeutic strategy in combating resistance to current and second-generation therapies targeting AR signaling (Seki et al., 2018).

Potential for Treating Castration-Resistant Prostate Cancer

Studies have also highlighted TAS3681's potential in treating castration-resistant prostate cancer (CRPC). It exhibits a unique profile as an AR antagonist with AR downregulating activity, showing efficacy in suppressing the growth of AR-positive prostate cancer cells. Moreover, TAS3681 does not stimulate AR nuclear translocation and suppresses wild-type and mutant AR transactivation in cells, which is indicative of its robust AR antagonist profile. Its ability to effectively decrease AR levels in CRPC tumors in vivo suggests a novel approach for treating CRPC (Minamiguchi et al., 2014).

Ligand-Independent AR Activation Inhibition

TAS3681's role in inhibiting ligand-independent AR activation, a major issue in CRPC progression, is notable. It displays potent AR downregulation activity, which is a new and potentially effective approach for CRPC treatment. This includes its impact on both AR and c-Myc protein expressions, making TAS3681 a valuable candidate for further exploration in CRPC therapeutic strategies (Kajiwara et al., 2016).

Impact on Aberrant AR Signaling in Tumor Resistance

TAS3681's impact on aberrant AR signaling, driving tumor resistance to AR-targeted therapies, is a significant aspect of its application. By downregulating both full length and splice variant AR, TAS3681 addresses acquired resistance mechanisms in patients undergoing treatment with current AR-targeted therapies like enzalutamide and abiraterone. This further underlines its potential as a novel and effective treatment option in the landscape of prostate cancer therapies (Kajiwara et al., 2017).

properties

Product Name

TAS3681

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TAS3681;  TAS-3681;  TAS 3681.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.